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molecular formula C6H5BrO2S B186588 4-Bromo-5-methylthiophene-2-carboxylic acid CAS No. 29421-99-6

4-Bromo-5-methylthiophene-2-carboxylic acid

Cat. No. B186588
M. Wt: 221.07 g/mol
InChI Key: JUPQMRVILHTCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592425B2

Procedure details

To a stirred solution of 4-bromo-5-methylthiophene-2-carboxylic acid (45 g, 204 mmol) in methanol (225 mL) was added concentrated H2SO4 (4.0 g, 41 mmol). The reaction mixture was heated to reflux overnight, cooled to room temperature, poured into saturated NaHCO3 (800 mL), and left to stir for 30 min. The precipitate was filtered, washed with water, and dried under high-vacuum to afford the title compound. 1H NMR (500 MHz, CDCl3) δ 7.61 (s, 1H); 3.88 (s, 3H); 2.45 (s, 3H). LRMS (APCI) calc'd for (C7H8BrO2S) [M+H]+, 234.9. found 234.9.
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]([OH:10])=[O:9])[S:5][C:6]=1[CH3:7].OS(O)(=O)=O.[C:16]([O-])(O)=O.[Na+]>CO>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([O:10][CH3:16])=[O:9])[S:5][C:6]=1[CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
BrC=1C=C(SC1C)C(=O)O
Name
Quantity
4 g
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
225 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
left
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under high-vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(SC1C)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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